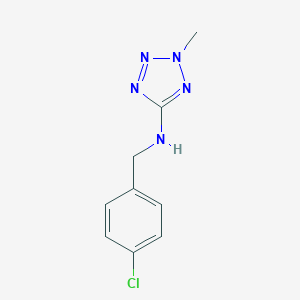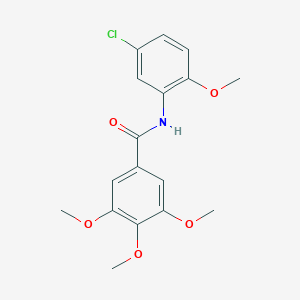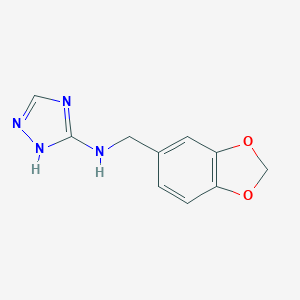
N-(3-chlorobenzyl)-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-1H-tetrazol-5-amine is a compound that belongs to the family of tetrazole derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the body, which may help to protect against oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines, which may help to reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which may help to prevent the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorobenzyl)-1H-tetrazol-5-amine in lab experiments is that it has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorobenzyl)-1H-tetrazol-5-amine. One area of research could be to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
Métodos De Síntesis
The synthesis of N-(3-chlorobenzyl)-1H-tetrazol-5-amine can be achieved through a multistep process. The first step involves the preparation of 3-chlorobenzyl chloride by reacting 3-chlorobenzyl alcohol with thionyl chloride. The second step involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. The final step involves the reaction of 3-chlorobenzyl azide with sodium hydrosulfite to form N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. It has been shown to have antimicrobial, anticancer, and anticonvulsant activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C8H8ClN5 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
Clave InChI |
ULISKQZVGRTVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

